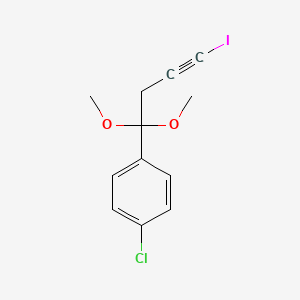
1-Chloro-4-(4-iodo-1,1-dimethoxybut-3-yn-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-(4-iodo-1,1-dimethoxybut-3-yn-1-yl)benzene is an organic compound with the molecular formula C12H12ClIO2. It is a derivative of benzene, featuring both chloro and iodo substituents along with a dimethoxybutynyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(4-iodo-1,1-dimethoxybut-3-yn-1-yl)benzene typically involves multi-step organic reactions. One common method is the coupling of 1-chloro-4-iodobenzene with a suitable alkyne derivative under palladium-catalyzed conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-4-(4-iodo-1,1-dimethoxybut-3-yn-1-yl)benzene can undergo various types of chemical reactions:
Substitution Reactions: The chloro and iodo groups can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodo group is replaced by another aryl or vinyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like DMF.
Major Products
The major products formed depend on the type of reaction. For example, in a Suzuki-Miyaura coupling, the product would be a new aryl or vinyl derivative of the original compound .
Aplicaciones Científicas De Investigación
1-Chloro-4-(4-iodo-1,1-dimethoxybut-3-yn-1-yl)benzene has several applications in scientific research:
Medicine: Could be used in the synthesis of pharmaceutical intermediates, although detailed studies are limited.
Industry: May find use in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action for 1-Chloro-4-(4-iodo-1,1-dimethoxybut-3-yn-1-yl)benzene in chemical reactions typically involves the activation of the chloro and iodo groups. In coupling reactions, the palladium catalyst facilitates the formation of a new carbon-carbon bond by oxidative addition, transmetalation, and reductive elimination steps . The molecular targets and pathways involved in biological systems are not well-characterized.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-4-iodobenzene: Similar structure but lacks the dimethoxybutynyl group.
4-Chloroiodobenzene: Another name for 1-Chloro-4-iodobenzene.
1-Chloro-4-(4-iodo-1,1-dimethoxy-3-butynyl)benzene: A closely related compound with slight structural variations.
Uniqueness
1-Chloro-4-(4-iodo-1,1-dimethoxybut-3-yn-1-yl)benzene is unique due to the presence of both chloro and iodo substituents along with a dimethoxybutynyl group. This combination of functional groups provides distinct reactivity patterns, making it a valuable compound in synthetic organic chemistry .
Propiedades
Número CAS |
61886-37-1 |
|---|---|
Fórmula molecular |
C12H12ClIO2 |
Peso molecular |
350.58 g/mol |
Nombre IUPAC |
1-chloro-4-(4-iodo-1,1-dimethoxybut-3-ynyl)benzene |
InChI |
InChI=1S/C12H12ClIO2/c1-15-12(16-2,8-3-9-14)10-4-6-11(13)7-5-10/h4-7H,8H2,1-2H3 |
Clave InChI |
NLCMTABROHQYGS-UHFFFAOYSA-N |
SMILES canónico |
COC(CC#CI)(C1=CC=C(C=C1)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















